叔丁基叠氮化物

描述

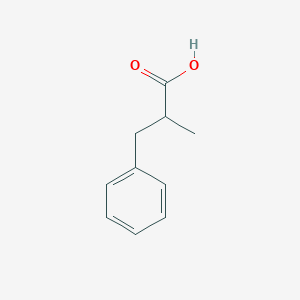

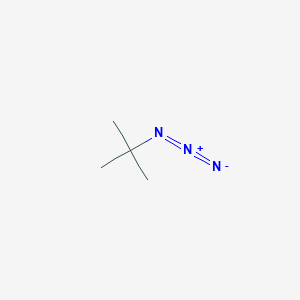

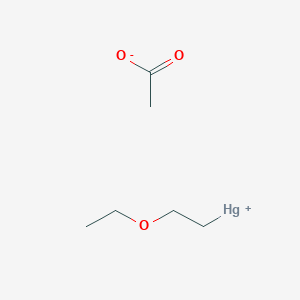

Tert-Butyl azide is a chemical compound with the molecular formula C4H9N3 . It is a reagent containing an azide group and is reactive with alkyne, BCN, DBCO via Click Chemistry .

Synthesis Analysis

The synthesis of tert-Butyl azide can be achieved through a conversion of o-phenylenediamines into benzotriazoles at room temperature using tert-butyl nitrite . The optimized conditions are also well suited for the transformation of sulfonyl and acyl hydrazines into corresponding azides . A novel method has been developed that involves the protection of azido groups with di (tert-butyl) (4- (dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .Molecular Structure Analysis

The molecular structure of tert-butyl azide has been determined by gas-phase electron diffraction and quantum chemical calculations . The HF/6-31G* and B3LYP/6-31G** calculations yielded near Cs symmetry for the tert-butyl group .Chemical Reactions Analysis

The reaction of tert-butyl bromide with azide ion in aqueous solution is proposed to proceed by the following mechanism: (CH3)3CBr(aq) ⇌ (CH3)3C+(aq) +Br−(aq) (CH3)3C+ + N − 3 → (CH3)3CN3(aq) .Physical And Chemical Properties Analysis

Tert-Butyl azide has a molecular formula of C4H9N3, an average mass of 99.134 Da, and a monoisotopic mass of 99.079643 Da . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 1.42, ACD/LogD (pH 5.5) is 1.92, ACD/BCF (pH 5.5) is 16.89, ACD/KOC (pH 5.5) is 263.21, ACD/LogD (pH 7.4) is 1.92, ACD/BCF (pH 7.4) is 16.89, and ACD/KOC (pH 7.4) is 263.21 .科学研究应用

各种杂环的合成

有机叠氮化物,如叔丁基叠氮化物,用于合成各种杂环体系。 这些包括基本的五元、六元和有机金属杂环体系及其稠合类似物 . 这些反应可以在热、催化或非催化条件下进行分子间或分子内反应 .

有机氮化合物的制备

叠氮化物化合物在随后合成有机氮化合物(如胺和三唑)中起着至关重要的作用,这些化合物是有机化学和材料化学中的必需化合物 .

药物的开发

三唑可以通过叠氮化物化合物的“点击”反应合成,在药物的开发中引起了人们的关注 .

材料化学

叠氮化物化合物,包括叔丁基叠氮化物,也用于材料化学。 它们对于合成某些材料至关重要 .

羧酸的保护

叔丁基酯基团由于其对各种亲核试剂和还原剂的优异稳定性,被广泛用作羧酸的保护基 .

氨基酸的合成

各种叠氮化物的合成

研究人员已经开发出一种有效的方法来制备具有保护的“叠氮基”的化学中间体。 <a data-citationid="e7c54821-1c35-b246-da3b-2805b3e2b

作用机制

Target of Action

Tert-Butyl azide, also known as 2-azido-2-methylpropane, is a versatile reagent used in organic synthesis . It is primarily used as a precursor for the introduction of the azide functional group, which can subsequently be transformed into a variety of other functional groups . The primary targets of tert-butyl azide are therefore the molecules it reacts with in these synthetic processes.

Mode of Action

Tert-Butyl azide acts as a nucleophile in reactions with alkyl halides, leading to the formation of alkyl azides . This is due to the azide ion’s high nucleophilicity, which allows it to effectively displace halide ions in SN2 reactions . The azide group can then be reduced or transformed into other functional groups, such as amines, through further reactions .

Biochemical Pathways

For instance, azides can undergo [3+2] cycloaddition reactions to form triazoles, a process commonly used in click chemistry . Additionally, azides can be reduced to amines, providing a useful route to primary amines from alkyl halides .

Result of Action

The primary result of tert-butyl azide’s action is the introduction of the azide functional group into organic molecules . This can enable the synthesis of a wide variety of compounds, including pharmaceuticals and materials . The specific molecular and cellular effects would depend on the nature of the final product synthesized using tert-butyl azide.

Action Environment

The action of tert-butyl azide can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors such as temperature, solvent, and the presence of catalysts . Additionally, tert-butyl azide is sensitive to heat and shock, which can cause it to decompose explosively, releasing nitrogen gas . Therefore, it must be handled with care and stored under appropriate conditions to ensure its stability and safety .

未来方向

Azides are widely used in synthetic organic chemistry, pharmaceutical sciences, and materials chemistry . A team of researchers has developed an efficient method to prepare chemical intermediates having protected ‘azido’ groups . This new method could pave the way for the synthesis of a broad range of organonitrogens (amines and triazoles) for industrial applications .

属性

IUPAC Name |

2-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVVAJDCXHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159982 | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13686-33-4 | |

| Record name | tert-Butyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common reaction pathways of tert-Butyl azide with organic molecules?

A1: tert-Butyl azide exhibits versatile reactivity with organic molecules. One prominent pathway is its participation in [3+2] cycloaddition reactions. For instance, it reacts with aminoiminophosphane, leading to the formation of a stable 1:1 adduct. [, ] Another important reaction is its ability to act as a nitrene source. Upon thermal or photochemical activation, it can release nitrogen gas, generating a reactive tert-butyl nitrene intermediate. This intermediate can then undergo various reactions, such as insertion into C-H bonds or addition to double bonds. [, , , ]

Q2: How does the steric bulk of the tert-butyl group influence the reactivity of tert-Butyl azide?

A2: The bulky tert-butyl group significantly influences the reactivity of tert-butyl azide. Its presence hinders the approach of other molecules, resulting in enhanced selectivity. For example, in reactions with frustrated Lewis pairs (FLPs), the tert-butyl group dictates the ring size of the final product. While phenyl azide leads to a six-membered ring, the use of tert-butyl azide results in a four-membered ring due to steric constraints. []

Q3: Can tert-Butyl azide be used for direct aromatic amination?

A3: While tert-butyl azide can react with aromatic compounds, it is not the ideal reagent for direct aromatic amination. Studies show that reactions of tert-butyl azide with benzene and mesitylene in the presence of strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid primarily yield butanal, with N-tert-butylarylamines formed only in low yields. This outcome suggests that the reaction proceeds through a tert-butylnitrenium ion intermediate, favoring elimination over aromatic amination. []

Q4: What are the applications of tert-Butyl azide in the synthesis of heterocyclic compounds?

A4: tert-Butyl azide serves as a valuable reagent for constructing various heterocyclic systems. It readily undergoes [3+2] cycloaddition reactions with iminophosphanes, affording λ3-tetrazaphospholenes. [] These heterocycles can be further manipulated, for instance, through oxidation to access λ5-tetrazaphospholenes. [] Notably, the decomposition pathways of these tetrazaphospholenes differ depending on their oxidation state, highlighting the versatility of tert-butyl azide in accessing diverse heterocyclic structures. []

Q5: What spectroscopic techniques are valuable for characterizing compounds derived from tert-butyl azide?

A6: Nuclear magnetic resonance (NMR) spectroscopy is instrumental in characterizing compounds derived from tert-butyl azide reactions. Researchers utilize NMR data to elucidate the structure and analyze the decomposition pathways of di- and triazaphospholenes, as well as tetrazaphospholenes, formed through reactions with tert-butyl azide. [, ] Additionally, matrix isolation infrared (IR) spectroscopy provides valuable structural insights, as demonstrated by its use in characterizing isomeric C4H9N imines generated upon tert-butyl azide photolysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)